Cas no 145214-05-7 (2-(tributylstannyl)-1,3-oxazole)

2-(tributylstannyl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- Oxazole,2-(tributylstannyl)-

- 2-(Tri-n-butylstannyl)oxazole

- 2-(Tributylstannyl)oxazole

- 2-(tributylstannanyl)-1,3-oxazole

- 2-(tributylstannyl)-1,3-oxazole

- 2-(tri-n-butylstannyl)-oxazole

- 2-tributylstannanyl-oxazole

- 638617_ALDRICH

- ACMC-20aom1

- AGN-PC-00PF3P

- CTK8C6141

- oxazole-2-SnBu3

- SureCN426377

- tributylstannyloxazole

- CS-0024935

- 2-tri-n-butylstannyloxazole

- SCHEMBL426377

- YOWGRWHKDCHINP-UHFFFAOYSA-N

- MFCD06798076

- 145214-05-7

- EN300-224791

- tri-n-butylstannyl-oxazole

- SY025791

- 2-tributylstannyl oxazole

- 2-tributylstannyl-oxazole

- tributyl(1,3-oxazol-2-yl)stannane

- 2-(tributylstannyl)-oxazole

- AKOS015843268

- A50106

- C15H29NOSn

- 2-tributylstannyloxazole

- FT-0685853

- 2-tributylstannanyl oxazole

- 2-tributylstannanyloxazole

- J-506648

- AB29790

- 2-tri-n-butylstannyl oxazole

- DTXSID00573224

- Oxazole, 2-(tributylstannyl)-

- 2tributylstannyloxazole

- DB-003331

- 2-(Tributylstannanyl)-1,3-oxazole; 2-(Tributylstannanyl)oxazole; 2-(Tributylstannyl)-1,3-oxazole; Tributyl(oxazol-2-yl)stannane;

- Tributyl(oxazol-2-yl)stannane

-

- MDL: MFCD06798076

- インチ: InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;

- InChIKey: YOWGRWHKDCHINP-UHFFFAOYSA-N

- ほほえんだ: [CH2]CCC.[CH2]CCC.[CH2]CCC.C1=CO[C]=N1.[Sn]

計算された属性

- せいみつぶんしりょう: 359.127117g/mol

- どういたいしつりょう: 359.127117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 26Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.170 g/mL at 25 °C

1.71 g/mL at 25 °C(lit.) - ゆうかいてん: 227-228 ºC

- ふってん: 108-110 °C/0.2 mmHg(lit.)

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.4930(lit.)

- ようかいど: Insuluble (5.7E-3 g/L) (25 ºC),

- すいようせい: Insoluble in water.

- ようかいせい: 未確定

2-(tributylstannyl)-1,3-oxazole セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H312-H315-H319-H372-H410

-

警告文:

MissingPhrase-N15.00950417-P260-P280-P305

P351

P338 - 危険物輸送番号:UN 2788 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 21-25-36/38-48/23/25-50/53

- セキュリティの説明: 36/37/39-45-60-61

-

危険物標識:

- セキュリティ用語:S35-36/37/39-45-60-61

- 危険レベル:6.1

- リスク用語:R21

2-(tributylstannyl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | \nEN300-224791-1000mg |

2-(tributylstannyl)-1,3-oxazole |

145214-05-7 | 95.0% | 1g |

$224.0 | 2022-10-09 | |

| Enamine | \nEN300-224791-10000mg |

2-(tributylstannyl)-1,3-oxazole |

145214-05-7 | 95.0% | 10g |

$1659.0 | 2022-10-09 | |

| TRC | T773993-250mg |

2-(Tributylstannyl)oxazole |

145214-05-7 | 250mg |

$ 167.00 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095985-5g |

2-(Tri-n-butylstannyl)oxazole |

145214-05-7 | 97% | 5g |

¥2886.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095985-100mg |

2-(Tri-n-butylstannyl)oxazole |

145214-05-7 | 97% | 100mg |

¥81.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095985-1g |

2-(Tri-n-butylstannyl)oxazole |

145214-05-7 | 97% | 1g |

¥679.00 | 2023-11-21 | |

| abcr | AB347804-5 g |

2-(Tri-n-butylstannyl)oxazole, 95%; . |

145214-05-7 | 95% | 5 g |

€751.00 | 2023-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1095985-250mg |

2-(Tri-n-butylstannyl)oxazole |

145214-05-7 | 97% | 250mg |

¥166.00 | 2023-11-21 | |

| eNovation Chemicals LLC | Y1190737-0.25g |

2-(Tributylstannyl)oxazole |

145214-05-7 | 97% | 0.25g |

$125 | 2023-09-03 | |

| Enamine | EN300-224791-1000mg |

2-(tributylstannyl)-1,3-oxazole |

145214-05-7 | 95.0% | 1g |

$224.0 | 2022-10-09 |

2-(tributylstannyl)-1,3-oxazole 関連文献

-

José Luis Díaz,Jordi Corbera,Daniel Martínez,Magda Bordas,Cristina Sicre,Rosalia Pascual,Ma José Pretel,Ana Paz Marín,Ana Montero,Albert Dordal,Inés Alvarez,Carmen Almansa Med. Chem. Commun. 2017 8 1246

2-(tributylstannyl)-1,3-oxazoleに関する追加情報

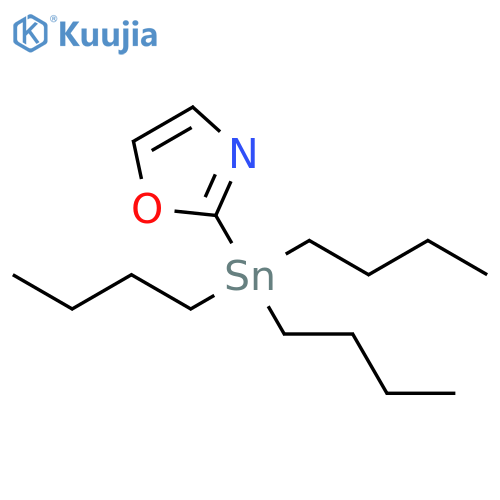

Introduction to 2-(tributylstannyl)-1,3-oxazole (CAS No. 145214-05-7) in Modern Chemical Biology

2-(tributylstannyl)-1,3-oxazole, identified by the chemical abstracts service number 145214-05-7, is a specialized organotin compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of stannane derivatives, characterized by the presence of a tin atom bonded to three butyl groups, and it is incorporated into a heterocyclic framework consisting of an oxazole ring. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions that are pivotal for constructing complex organic molecules.

The oxazole moiety, a five-membered aromatic ring containing two oxygen atoms, is known for its stability and versatility in biological systems. Its incorporation into the stannane derivative enhances the reactivity of the tin center, making 2-(tributylstannyl)-1,3-oxazole an effective reagent in organic synthesis. Specifically, the tin-butylium group can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is widely employed in the formation of carbon-carbon bonds. This capability has made it a useful tool in the synthesis of pharmacologically active compounds, including heterocyclic derivatives with potential therapeutic applications.

In recent years, there has been growing interest in the development of novel methodologies for constructing complex molecular architectures using organotin compounds. The use of 2-(tributylstannyl)-1,3-oxazole as a building block has been explored in several synthetic strategies aimed at generating functionalized oxazoles. These efforts have led to the discovery of new derivatives with enhanced biological activity, which are being investigated for their potential as drug candidates. For instance, researchers have utilized this compound to synthesize oxazole-based molecules that exhibit antimicrobial and anti-inflammatory properties, highlighting its significance in medicinal chemistry.

The reactivity of 2-(tributylstannyl)-1,3-oxazole is further influenced by its steric environment provided by the bulky butyl groups attached to the tin atom. This steric hindrance can be leveraged to control selectivity in cross-coupling reactions, allowing for precise functionalization at desired positions within the molecule. Such control is crucial for designing molecules with specific biological activities and reduced off-target effects. Additionally, the stability of the tin-oxazole bond under various reaction conditions makes this compound a reliable reagent for multi-step synthetic routes.

Advances in catalytic systems have also contributed to the growing utility of 2-(tributylstannyl)-1,3-oxazole in modern synthetic chemistry. The development of more efficient and environmentally benign palladium catalysts has enabled higher yields and improved efficiencies in Stille coupling reactions. This progress has not only simplified synthetic protocols but also reduced waste generation, aligning with green chemistry principles. As a result, organotin compounds like 2-(tributylstannyl)-1,3-oxazole are being increasingly adopted in industrial-scale syntheses where cost-effectiveness and sustainability are paramount.

The oxazole ring itself has been extensively studied for its role in various biological processes and its potential as a pharmacophore. Derivatives of oxazole have shown promise as intermediates in the synthesis of drugs targeting neurological disorders, infectious diseases, and cancer. The incorporation of a stannane group into this framework opens up new avenues for modulating these biological activities through structural modifications. For example, researchers have explored derivatives of 2-(tributylstannyl)-1,3-oxazole that exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways.

In conclusion,2-(tributylstannyl)-1,3-oxazole (CAS No. 145214-05-7) represents a versatile and powerful tool in synthetic organic chemistry and pharmaceutical research. Its unique combination of reactivity and stability makes it an invaluable intermediate for constructing complex heterocyclic molecules with potential therapeutic applications. As our understanding of catalytic systems and synthetic methodologies continues to evolve,2-(tributylstannyl)-1,3-oxazole is likely to remain at the forefront of innovation in chemical biology and drug discovery.

145214-05-7 (2-(tributylstannyl)-1,3-oxazole) 関連製品

- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)

- 2097932-95-9(3,3,3-trifluoro-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propane-1-sulfonamide)

- 2228809-11-6(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid)

- 1803581-77-2(1-{3-[(2-chlorophenyl)methoxy]phenyl}piperazine dihydrochloride)

- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)

- 2228089-62-9(2-amino-2-(2-{(tert-butoxy)carbonylamino}-5-methoxyphenyl)acetic acid)

- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)

- 2172510-54-0(1-(4-chloro-3-methylphenyl)-3-(1,3-dioxolan-2-yl)propan-2-yl(methyl)amine)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 812685-75-9(2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)